Kinase Selectivity: PRKACA vs. MAPKAPK2
N-(2-Aminophenyl)cyclopentanecarboxamide exhibits a >2,380-fold selectivity window between PRKACA (Kd = 42 nM) and MAPKAPK2 (IC50 > 100,000 nM), as measured in biochemical assays [1]. This head-to-head comparison within the same dataset demonstrates a clear, quantifiable preference for the cAMP-dependent protein kinase catalytic subunit alpha over the stress-activated kinase MAPKAPK2.
| Evidence Dimension | Binding Affinity (Kd) / Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | PRKACA Kd = 42 nM; MAPKAPK2 IC50 > 100,000 nM |
| Comparator Or Baseline | Internal comparator: MAPKAPK2 activity from the same assay panel |
| Quantified Difference | >2,380-fold selectivity for PRKACA over MAPKAPK2 (calculated as 100,000 nM / 42 nM) |
| Conditions | Binding affinity (Kd) for PRKACA: recombinant human full length N-terminal GST-tagged PRKACA expressed in baculovirus expression system using kemptide as substrate [1]. Inhibition (IC50) for MAPKAPK2: full-length recombinant human His-tagged MAPKAPK2 expressed in E. coli by Z'-LYTE assay [1]. |
Why This Matters
This selectivity profile is critical for researchers developing kinase inhibitors where off-target activity on stress-pathway kinases (MAPKAPK2) is undesirable, enabling more focused chemical probe development.
- [1] BindingDB. BDBM50505542 (CHEMBL4576489): Affinity Data for cAMP-dependent protein kinase catalytic subunit alpha; and BDBM50536678 (CHEMBL4550702): IC50 Data for MAPKAPK2. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50505542 (Accessed April 2026). View Source
